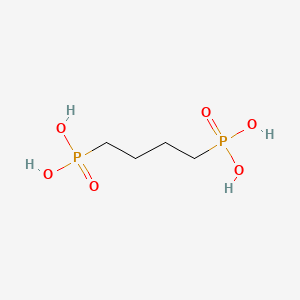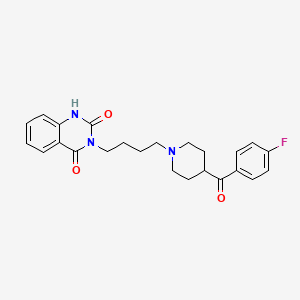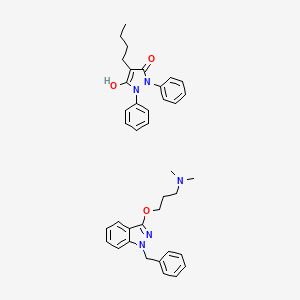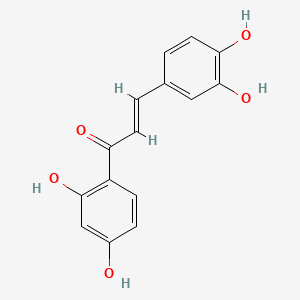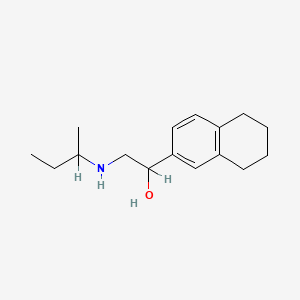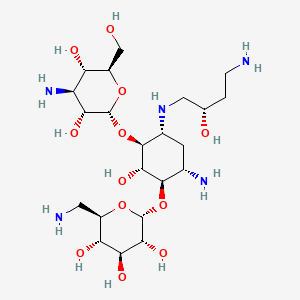![molecular formula C29H38N4O9 B1668164 (4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BX 667 is a synthetic organic compound known for its role as a P2Y12 receptor antagonist. It is primarily used to inhibit adenosine diphosphate-induced platelet aggregation in various species, including humans, dogs, and rats. This compound has shown significant potential in antiplatelet therapy, making it a valuable tool in preventing thrombotic events such as myocardial infarction and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: BX 667 is synthesized through a multi-step organic synthesis processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of BX 667 involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The compound is often produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: BX 667 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in BX 667.
Substitution: BX 667 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced piperazine derivatives .
Scientific Research Applications
BX 667 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the P2Y12 receptor and its role in platelet aggregation.
Biology: Employed in research to understand the mechanisms of platelet activation and aggregation.
Medicine: Investigated for its potential use in antiplatelet therapy to prevent thrombotic events.
Industry: Utilized in the development of new antiplatelet drugs and therapeutic agents
Mechanism of Action
BX 667 exerts its effects by antagonizing the P2Y12 receptor, which is a key player in adenosine diphosphate-induced platelet aggregation. By blocking this receptor, BX 667 prevents the activation and aggregation of platelets, thereby reducing the risk of thrombus formation. The compound is metabolized by esterases to form its active metabolite, BX 048, which further enhances its antiplatelet activity .
Comparison with Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist used in antiplatelet therapy.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.
Prasugrel: An irreversible P2Y12 receptor antagonist with a similar mechanism of action
Uniqueness of BX 667: BX 667 is unique due to its reversible antagonism of the P2Y12 receptor and its ability to be metabolized into an active form, BX 048. This property allows for a more controlled and potentially safer antiplatelet effect compared to irreversible antagonists like clopidogrel and prasugrel .
Properties
Molecular Formula |
C29H38N4O9 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H38N4O9/c1-6-40-27(38)29(4,5)42-23-17-22(30-21-16-18(3)8-9-19(21)23)25(36)31-20(10-11-24(34)35)26(37)32-12-14-33(15-13-32)28(39)41-7-2/h8-9,16-17,20H,6-7,10-15H2,1-5H3,(H,31,36)(H,34,35)/t20-/m0/s1 |
InChI Key |
PHDMSNZRDFPYNQ-FQEVSTJZSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |
Isomeric SMILES |
CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((4-(1-(ethoxycarbonyl)-1-methylethoxy)-7-methyl-2-quinolyl)carbamoyl)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid BX 667 BX-667 BX667 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


